molecular formula C6H11ClF3NO B2780524 [(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride CAS No. 2309431-93-2

[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride

Cat. No. B2780524
CAS RN: 2309431-93-2
M. Wt: 205.61
InChI Key: ILNGHWMQQRLUJS-UYXJWNHNSA-N
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Description

“[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2450298-37-8 . It has a molecular weight of 169.15 . It is in the form of an oil .


Molecular Structure Analysis

The molecular formula of this compound is C6H10F3NO . The InChI Code is 1S/C6H10F3NO/c7-6(8,9)5-2-1-4(3-11)10-5/h4-5,10-11H,1-3H2/t4-,5+/m0/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 169.15 . It is stored at a temperature of 4°C . The physical form of the compound is oil .

Mechanism of Action

The mechanism of action of [(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor and the glycine receptor. This means that it enhances the activity of these receptors, leading to increased inhibition of neurotransmission. This compound has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects that make it a valuable tool for research. It has been found to enhance the activity of the GABA-A receptor and the glycine receptor, leading to increased inhibition of neurotransmission. This can have a range of effects on the body, including sedation, muscle relaxation, and anxiolysis. This compound has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can have a range of effects on cognitive function.

Advantages and Limitations for Lab Experiments

[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has a range of biochemical and physiological effects that make it a valuable tool for studying the nervous system. However, there are also some limitations to the use of this compound in laboratory experiments. It has been found to have some toxic effects in certain cell types, and its effects on the body can be complex and difficult to interpret.

Future Directions

There are a number of potential future directions for research on [(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride. One area of interest is the development of new drugs that target the GABA-A receptor and the glycine receptor. This compound could be used as a tool to screen potential drug candidates for their activity at these receptors. Additionally, there is interest in using this compound to study the role of acetylcholinesterase and butyrylcholinesterase in cognitive function and neurodegenerative diseases such as Alzheimer's disease. Finally, there is potential for this compound to be used in the development of new imaging agents for studying the nervous system.

Synthesis Methods

The synthesis of [(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride involves the reaction of 2,5-dioxopyrrolidin-1-yl trifluoromethanesulfonate with methanol in the presence of hydrochloric acid. The resulting product is this compound hydrochloride, which can be purified through recrystallization. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting.

Scientific Research Applications

[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride has been used in a variety of scientific research applications, including studies on neurotransmitter receptors, ion channels, and enzyme inhibition. It has been found to be particularly useful in studies of the GABA-A receptor, which is a major target for drugs used to treat anxiety and other neurological disorders. This compound has also been used in studies of the glycine receptor, which plays a key role in the regulation of inhibitory neurotransmission.

Safety and Hazards

The compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

[(2S,5R)-5-(trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-2-1-4(3-11)10-5;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNGHWMQQRLUJS-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1CO)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N[C@@H]1CO)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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